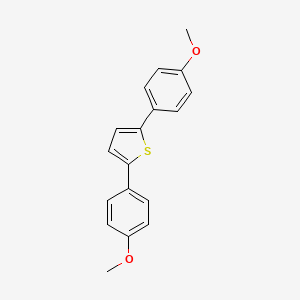
2,5-Bis(4-methoxyphenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(4-methoxyphenyl)thiophene is an organic compound with the molecular formula C18H16O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the 2 and 5 positions of the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(4-methoxyphenyl)thiophene typically involves the condensation of 4-methoxybenzaldehyde with thiophene-2,5-dicarboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the desired thiophene derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Bis(4-methoxyphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings or the thiophene ring itself.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,5-bis(4-methoxyphenyl)thiophene is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, thiophene derivatives have been shown to inhibit enzymes like monoamine oxidase, which is involved in the regulation of neurotransmitters . The compound’s electronic properties also make it suitable for use in electronic devices, where it can facilitate charge transport and improve device performance .
Similar Compounds:
2,5-Bis(4-hydroxyphenyl)thiophene: Similar structure but with hydroxyl groups instead of methoxy groups.
2,5-Bis(4-methylphenyl)thiophene: Similar structure but with methyl groups instead of methoxy groups.
2,5-Bis(4-chlorophenyl)thiophene: Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness: this compound is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. The methoxy groups can donate electron density to the thiophene ring, making it more reactive towards electrophilic substitution reactions. Additionally, the compound’s solubility and stability can be affected by the methoxy groups, making it suitable for specific applications in materials science and medicinal chemistry .
Propriétés
Numéro CAS |
55827-09-3 |
|---|---|
Formule moléculaire |
C18H16O2S |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2,5-bis(4-methoxyphenyl)thiophene |
InChI |
InChI=1S/C18H16O2S/c1-19-15-7-3-13(4-8-15)17-11-12-18(21-17)14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 |
Clé InChI |
SNVBIBDQUGLRIV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B3062980.png)



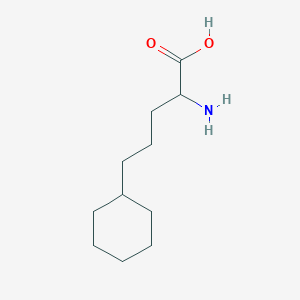

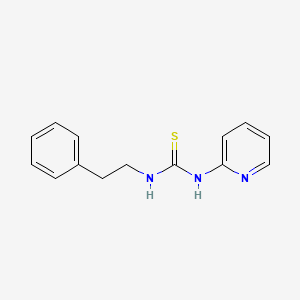

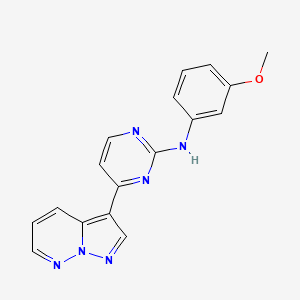
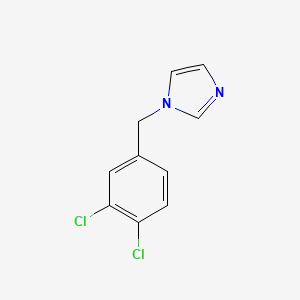

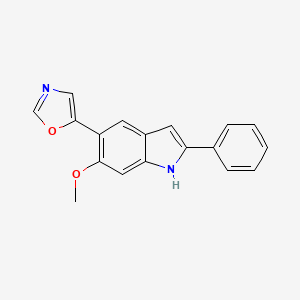
![3-[(4-nonylphenyl)methylamino]propylphosphonic Acid](/img/structure/B3063087.png)